molecular formula C11H11ClO B13282381 2-(3-Chlorophenyl)cyclopentan-1-one

2-(3-Chlorophenyl)cyclopentan-1-one

Cat. No.: B13282381
M. Wt: 194.66 g/mol
InChI Key: OMQCNTUKGYTWEZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C11H11ClO It is a cyclopentanone derivative where a chlorine atom is substituted at the third position of the phenyl ring attached to the cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)cyclopentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopentanone and 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.

    Reduction: Formation of 2-(3-chlorophenyl)cyclopentanol.

    Substitution: Formation of 3-methoxyphenyl or 3-ethoxyphenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)cyclopentan-1-one
  • 3-(3-Chlorophenyl)cyclopentan-1-one

Comparison

2-(3-Chlorophenyl)cyclopentan-1-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications.

Properties

IUPAC Name

2-(3-chlorophenyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQCNTUKGYTWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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